molecular formula C16H14ClN5O4S2 B2950250 2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide CAS No. 851785-55-2

2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

Cat. No.: B2950250
CAS No.: 851785-55-2
M. Wt: 439.89
InChI Key: YUQLKGFZXTZJSN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide (PubChem CID: 4487866) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery, incorporating both 1,3,4-oxadiazole and thiazole pharmacophores within its molecular structure (C16H14ClN5O4S2) . The 1,3,4-oxadiazole moiety is well-established in the literature as an important bioisostere for ester and amide functional groups, contributing to favorable metabolic profiles and the ability to engage in hydrogen bonding, which can enhance a compound's interaction with biological targets . The thiazole ring is a privileged scaffold in pharmaceuticals, renowned for its broad spectrum of biological activities. Thiazole-containing compounds are frequently investigated for their potential as antimicrobial (acting against both gram-positive and gram-negative bacteria), anticancer, antiretroviral, antifungal, and anti-inflammatory agents . The presence of the 4-chlorophenoxy group is a structural feature seen in various bioactive molecules, potentially influencing the compound's overall physicochemical properties and target binding affinity. Consequently, this multi-functional compound presents a versatile building block for researchers exploring the structure-activity relationships of new therapeutic agents, particularly in the development of antimicrobials and anticancer drugs. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic personal use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O4S2/c17-10-1-3-11(4-2-10)25-8-12(23)19-7-14-21-22-16(26-14)28-9-13(24)20-15-18-5-6-27-15/h1-6H,7-9H2,(H,19,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQLKGFZXTZJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide , often referred to as a thiazole derivative, has garnered attention for its diverse biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3O3SC_{17}H_{18}ClN_3O_3S with a molecular weight of approximately 373.86 g/mol. The structure features a chlorophenoxy group and a thiazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity :
    • The thiazole ring is crucial for cytotoxic activity against various cancer cell lines. Studies have shown that compounds with similar structures display significant inhibition of cell proliferation in human cancer models, including breast and lung cancer cells .
    • A case study demonstrated that derivatives of thiazole exhibited IC50 values in the low micromolar range against colon cancer cells, indicating potent anticancer properties .
  • Anticonvulsant Effects :
    • Compounds similar to this thiazole derivative have been tested for anticonvulsant activity. For instance, certain thiazole-based compounds showed effective protection in picrotoxin-induced convulsion models, suggesting potential use in epilepsy treatment .
  • Antibacterial and Antifungal Properties :
    • The compound's structural features allow it to interact with bacterial membranes, leading to inhibition of growth in various bacterial strains. This has been supported by bioassays showing moderate to strong antibacterial activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole moiety has been linked to the inhibition of key enzymes involved in tumor progression and microbial metabolism.
  • Cell Cycle Disruption : Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis through activation of caspases .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AntitumorHCT116 (Colon Cancer)4.363
AnticonvulsantPicrotoxin-induced convulsion-
AntibacterialVarious Strains (E. coli, S. aureus)Moderate

Case Studies

  • Antitumor Efficacy : A study involving the evaluation of thiazole derivatives revealed that compounds with modifications similar to this compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value lower than that of standard chemotherapy agents like doxorubicin .
  • Anticonvulsant Activity : In a controlled study, a series of thiazole derivatives were tested for their anticonvulsant properties using animal models. The results indicated that certain modifications enhanced their protective effects against seizures, suggesting potential therapeutic applications for epilepsy .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Complexity : The target compound’s multi-step synthesis (e.g., carbodiimide-mediated coupling for acetamide-thioether formation) likely results in lower yields (~60–70%) compared to simpler analogs like 2-(4-chlorophenyl)-N-(thiazol-2-yl)acetamide (yield >85%) .
  • Bioactivity Gaps: While thiazole-acetamide derivatives show antimicrobial activity , the target’s oxadiazole-thioether linkage may confer unique enzyme inhibition (e.g., acetylcholinesterase or kinase targets) unobserved in analogs .
  • Solubility Challenges: The 4-chlorophenoxy group’s hydrophobicity may necessitate prodrug strategies for in vivo applications, unlike sulfamoyl-containing quinazolinones with inherent aqueous solubility .

Q & A

Basic: What are the optimized synthetic routes for this compound, and what critical parameters influence yield?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Thiol coupling : Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetyl derivatives in anhydrous acetone using potassium carbonate (K₂CO₃) as a base, refluxed for 3–5 hours. Solvent choice (e.g., dry acetone) and stoichiometric ratios (1:1 thiol to alkylating agent) are critical for minimizing side reactions .
  • Amide bond formation : Condensation of intermediates with thiazol-2-amine derivatives using triethylamine (TEA) as a catalyst in dioxane or DMF at 20–25°C, ensuring slow addition of chloroacetyl chloride to avoid excessive heat generation .
  • Purification : Recrystallization from ethanol or ethanol-DMF mixtures to isolate pure products. Yield optimization requires precise temperature control during reflux and TLC monitoring (e.g., hexane:ethyl acetate 9:1) .

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of thiazole and oxadiazole ring formation, with attention to aromatic proton splitting patterns (e.g., 4-chlorophenoxy groups show distinct doublets near δ 7.2–7.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide-thiazole linkage .
  • IR spectroscopy : Detection of carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether (C-S at ~600–700 cm⁻¹) .
  • HPLC : For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Basic: How should researchers troubleshoot low yields during the final coupling step?

Answer:
Low yields often arise from:

  • Moisture sensitivity : Ensure anhydrous conditions for reactions involving potassium carbonate or TEA by pre-drying solvents (e.g., molecular sieves in acetone) .
  • Side reactions : Use a 10–20% excess of the thiol component to drive the thioether formation to completion .
  • Incomplete activation : Activate chloroacetyl intermediates with catalytic iodine (1–2 mol%) in DMF to enhance electrophilicity .

Advanced: How can computational methods predict reaction pathways for this compound’s synthesis?

Answer:

  • Reaction path searching : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states for SN2 vs. SN1 mechanisms in thioether formation. For example, NaN₃ substitution reactions show higher energy barriers for SN1, favoring SN2 pathways .
  • Solvent effects : COSMO-RS simulations predict solvent polarity impacts on intermediates’ stability (e.g., DMF stabilizes zwitterionic transition states) .
  • Machine learning : Train models on existing oxadiazole-thiazole reaction datasets to optimize temperature and catalyst combinations .

Advanced: What strategies resolve contradictions in solubility data across studies?

Answer:
Discrepancies often stem from:

  • Polymorphism : Perform X-ray crystallography to identify crystalline vs. amorphous forms. For example, oxadiazole derivatives may exhibit enantiotropic phase transitions .
  • pH-dependent solubility : Use potentiometric titration (e.g., Sirius T3) to measure logP and pKa values in aqueous buffers (pH 1–12) .
  • Excipient screening : Co-solvency studies with PEG-400 or cyclodextrins can improve consistency in biological assays .

Advanced: How to design in vivo studies to evaluate its hypoglycemic activity?

Answer:

  • Animal models : Use streptozotocin-induced diabetic Wistar rats (n=8–10 per group) with doses of 10–50 mg/kg/day for 28 days. Monitor fasting glucose weekly .
  • Toxicity screening : Conduct acute toxicity studies (OECD 423) with histopathology on liver/kidney tissues after 14-day exposure .
  • Mechanistic assays : Measure PPAR-γ activation via luciferase reporter gene assays in HepG2 cells .

Advanced: What analytical approaches validate target engagement in kinase inhibition assays?

Answer:

  • SPR (Surface Plasmon Resonance) : Immobilize recombinant kinases (e.g., EGFR) on CM5 chips to measure binding kinetics (KD values) .
  • Cellular thermal shift assays (CETSA) : Heat shock treated vs. untreated lysates to assess stabilization of target kinases upon compound binding .
  • Kinome-wide profiling : Use KinomeScan® panels to evaluate selectivity across 468 kinases at 1 µM .

Advanced: How to address discrepancies between computational docking and experimental IC50 results?

Answer:

  • Conformational sampling : Perform molecular dynamics simulations (50 ns) to account for protein flexibility missed in rigid docking .
  • Solvent effects : Re-score docking poses with MM-PBSA to incorporate solvation free energies .
  • Off-target checks : Validate via siRNA knockdown of putative targets to confirm on-mechanism activity .

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